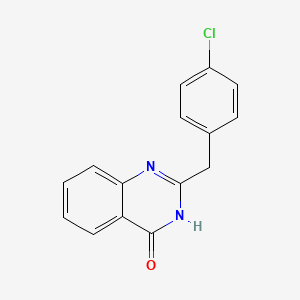

2-(4-chlorobenzyl)-4(3H)-quinazolinone

描述

Contextualization of the Quinazolinone Chemical Class

Quinazolinone is a fused heterocyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring, containing a carbonyl group. mdma.chwikipedia.org The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone structure being more common and extensively studied. wikipedia.org Quinazolinones are a large class of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties. mdpi.comnih.gov Their structural versatility allows for modifications at various positions, enabling the synthesis of a vast library of compounds with diverse biological profiles. mdpi.comnih.gov

Rationale for Investigating the 2-(4-chlorobenzyl)-4(3H)-quinazolinone Scaffold

The investigation into the this compound scaffold is driven by the established biological significance of both the quinazolinone core and the 4-chlorobenzyl moiety. The quinazolinone nucleus is a well-known pharmacophore, and substitutions at the 2-position are known to significantly influence the biological activity of the resulting compounds. The introduction of a benzyl (B1604629) group at this position, and specifically a chloro-substituted one, is a strategic design element. The chloro-substituent can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Historical Overview of Quinazolinone Derivatives in Medicinal Chemistry

The history of quinazolinone derivatives in medicinal chemistry is rich and varied. The first quinazoline (B50416) derivative was synthesized in 1869. nih.gov A significant milestone was the discovery of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, in the mid-20th century, which was used as a sedative and hypnotic. mdma.chmdpi.com This discovery spurred extensive research into the central nervous system effects of quinazolinones. Subsequently, the focus of quinazolinone research expanded dramatically. In recent decades, research has unveiled the potential of quinazolinone derivatives as anticancer agents, with some compounds targeting specific enzymes like tyrosine kinases. mdpi.comnih.gov Furthermore, their efficacy as antimicrobial and anticonvulsant agents has been a subject of continuous investigation. nih.govfrontiersin.orgeco-vector.com

Significance of the this compound Framework for Drug Discovery

The this compound framework holds significance for drug discovery due to the potential for developing novel therapeutic agents with improved efficacy and selectivity. The combination of the quinazolinone scaffold with the 4-chlorobenzyl group offers a unique chemical entity that may interact with biological targets in a distinct manner compared to other quinazolinone derivatives. Structure-activity relationship (SAR) studies of various 2-substituted quinazolinones have shown that the nature of the substituent at this position is crucial for determining the pharmacological activity. acs.org Therefore, the 2-(4-chlorobenzyl) substitution provides a specific avenue for exploring new therapeutic possibilities, particularly in areas where quinazolinones have already shown promise, such as in the development of anticancer and anticonvulsant drugs. mdpi.comnih.gov

Research Objectives and Scope for this compound

The primary research objectives for this compound encompass its synthesis, structural characterization, and comprehensive evaluation of its biological activities. The scope of research includes the development of efficient synthetic routes to obtain the pure compound. Following synthesis, detailed spectroscopic analysis is necessary to confirm its chemical structure. A crucial aspect of the research is the systematic screening of the compound for a range of pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antimicrobial effects. Further investigations would involve elucidating its mechanism of action at a molecular level to identify its biological targets.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of 2-substituted quinazolinones has been the subject of numerous studies. The findings from these studies on structurally similar compounds provide valuable insights into the potential properties of the target molecule.

| Method | Starting Materials | Key Reaction Steps | General Applicability |

|---|---|---|---|

| From Anthranilic Acid | Anthranilic acid and 4-chlorophenylacetyl chloride | Acylation of anthranilic acid followed by cyclization with a source of nitrogen (e.g., formamide (B127407) or ammonia). | A common and versatile method for the synthesis of 2-substituted quinazolinones. |

| From 2-Aminobenzonitrile | 2-Aminobenzonitrile and 4-chlorobenzyl magnesium bromide | Grignard reaction followed by hydrolysis and cyclization. | Provides an alternative route to 2-aralkyl quinazolinones. |

| From Isatoic Anhydride (B1165640) | Isatoic anhydride and an appropriate amine or amide | Ring-opening of isatoic anhydride followed by cyclization. | A frequently used method in the synthesis of quinazolinone derivatives. |

| Biological Activity | Key Findings for Related Compounds | Potential Implication for this compound |

|---|---|---|

| Anticonvulsant | Various 2-substituted-3-aryl-4(3H)-quinazolinones have shown significant anticonvulsant activity in animal models. mdma.chmdpi.comnih.gov | The target compound may exhibit anticonvulsant properties, warranting investigation in preclinical models of epilepsy. |

| Anticancer | Numerous quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including receptor tyrosine kinases. mdpi.commdpi.comresearchgate.net | This compound could possess antiproliferative effects against cancer cell lines and is a candidate for anticancer drug development. |

| Antimicrobial | Derivatives of quinazolin-4(3H)-one have been reported to possess antibacterial and antifungal activities against a range of pathogens. frontiersin.orgeco-vector.combiomedpharmajournal.org | The compound may have potential as an antimicrobial agent, and its efficacy against various bacterial and fungal strains should be evaluated. |

Structure

3D Structure

属性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFVMHOEKLREPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 4 Chlorobenzyl 4 3h Quinazolinone

Established Synthetic Pathways to 2-(4-chlorobenzyl)-4(3H)-quinazolinone and its Analogs

The construction of the this compound core is primarily achieved through well-established synthetic routes that involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring. These methods often utilize readily available precursors and have been refined over the years for efficiency and versatility.

Cyclocondensation Reactions Utilizing Anthranilic Acid/Amide Precursors

The most classical and straightforward approach to the synthesis of 4(3H)-quinazolinones is the cyclocondensation of anthranilic acid or its amide derivative (anthranilamide) with a suitable one-carbon or multi-carbon synthon that provides the C2 and the substituent at this position.

For the synthesis of this compound, the reaction would typically involve the condensation of anthranilic acid or anthranilamide with a derivative of (4-chlorophenyl)acetic acid, such as the corresponding acid chloride, ester, or nitrile.

A common method involves the reaction of anthranilamide with (4-chlorophenyl)acetyl chloride. The reaction proceeds via an initial acylation of the amino group of anthranilamide, followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring. The use of a base is often required to neutralize the hydrogen chloride generated during the acylation step.

Alternatively, the Niementowski quinazolinone synthesis involves the thermal condensation of anthranilic acid with an amide. In the context of the target molecule, this would involve heating anthranilic acid with (4-chlorophenyl)acetamide. However, this method often requires high temperatures and can result in lower yields compared to other approaches.

The reaction between anthranilamide and aldehydes, followed by oxidation, is another viable pathway. For instance, the condensation of anthranilamide with 4-chlorophenylacetaldehyde would initially form a 2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the desired this compound using a suitable oxidizing agent. tandfonline.combeilstein-journals.orgresearchgate.net

Multi-Step Synthesis of the this compound Nucleus

A widely employed and highly versatile multi-step synthesis of 2,3-disubstituted-4(3H)-quinazolinones proceeds through a benzoxazin-4-one intermediate. scholarsresearchlibrary.comnih.gov This method offers greater control over the introduction of substituents at both the 2- and 3-positions of the quinazolinone ring.

The synthesis commences with the acylation of anthranilic acid with (4-chlorophenyl)acetyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to yield N-(4-chlorobenzylcarbonyl)anthranilic acid. Subsequent treatment of this intermediate with a dehydrating agent, most commonly acetic anhydride (B1165640), leads to the formation of 2-(4-chlorobenzyl)-4H-3,1-benzoxazin-4-one. nih.gov

This benzoxazinone (B8607429) is a key intermediate that can then be reacted with a variety of nitrogen nucleophiles to afford the corresponding 4(3H)-quinazolinone derivatives. For the synthesis of the parent this compound (where the N3 position is unsubstituted), the benzoxazinone is typically reacted with ammonia (B1221849) or a source of ammonia, such as ammonium (B1175870) acetate.

The versatility of this method lies in the ability to introduce a wide range of substituents at the 3-position by reacting the benzoxazinone intermediate with primary amines.

Advanced Synthetic Methodologies for this compound Derivatization

In recent years, significant efforts have been directed towards the development of more efficient, rapid, and environmentally benign methods for the synthesis of quinazolinones. These advanced methodologies often offer advantages in terms of reaction times, yields, and sustainability.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation in the synthesis of quinazolinones has been shown to significantly reduce reaction times and, in many cases, improve product yields. researchgate.netfarmaceut.orgresearchgate.net

The synthesis of this compound and its derivatives can be efficiently achieved using microwave heating for the key cyclocondensation or cyclization steps. For instance, the reaction of anthranilic acid with (4-chlorophenyl)acetic acid and an amine in a one-pot, two-step sequence can be performed under microwave irradiation, leading to the rapid formation of the desired product. scholarsresearchlibrary.com Similarly, the conversion of the benzoxazinone intermediate with ammonia or amines can be accelerated using microwaves. farmaceut.org

The advantages of microwave-assisted synthesis include rapid heating, which often leads to cleaner reactions with fewer side products, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry.

| Precursors | Reaction Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Propionic anhydride, Aniline | Microwave irradiation | 2-Ethyl-3-phenylquinazolin-4(3H)-one | Good | scholarsresearchlibrary.com |

| 2-Iodobenzoic acid, 4-Chlorobenzamidine HCl | Fe catalyst, Cs2CO3, Water, Microwave | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 67-76 | sci-hub.cat |

| 2-Propyl-4H-3,1-benzoxazinone, Ammonium acetate | Microwave, Solvent-free | 2-Propylquinazolin-4(3H)-one | High | farmaceut.org |

Catalytic Approaches in Quinazolinone Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of quinazolinone synthesis. Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed for this purpose.

Metal Catalysis: Transition metal catalysts, such as those based on copper, iron, and palladium, have been effectively employed in the synthesis of quinazolinones. For instance, copper-catalyzed methods have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles and benzyl (B1604629) alcohols. rsc.org An iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water under microwave irradiation provides a green and rapid route to quinazolinone derivatives. sci-hub.cat Palladium-catalyzed dehydrogenative coupling of benzyl alcohols and 2-aminobenzamide (B116534) has also been reported for the synthesis of quinazolin-4(3H)-ones. researchgate.netacs.org

Organocatalysis: Acid and base organocatalysts have also been utilized in the synthesis of quinazolinones. Trifluoroacetic acid has been shown to promote the reaction of anthranilamides with ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones. frontiersin.org Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. frontiersin.org

| Precursors | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2-Aminobenzonitrile, Benzyl alcohol | Copper catalyst | 2-Phenylquinazolin-4(3H)-one | Good to Excellent | rsc.org |

| 2-Aminobenzamide, Benzyl alcohol | Palladium(II) complexes | 2-Substituted-quinazolin-4(3H)-ones | Good to Excellent | researchgate.netacs.org |

| Anthranilamide, Ketoalkynes | Trifluoroacetic acid | 2-Alkyl/Aryl-quinazolin-4(3H)-ones | 45-98 | frontiersin.org |

| 2-Iodobenzoic acid, Amidines | Iron salts | 2-Substituted-quinazolin-4(3H)-ones | Moderate to High | sci-hub.cat |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches have been explored.

Use of Greener Solvents: One of the key principles of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the iron-catalyzed synthesis of quinazolinones. sci-hub.cat Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as green and biodegradable reaction media for the synthesis of quinazolinone derivatives. tandfonline.commdpi.comrsc.orgnih.govresearchgate.net These solvents can often act as both the solvent and the catalyst.

Solvent-Free and Catalyst-Free Conditions: Reactions conducted under solvent-free conditions are highly desirable as they reduce waste and simplify product isolation. Microwave-assisted synthesis of quinazolinones can often be performed without a solvent. farmaceut.org Furthermore, some synthetic routes have been developed that proceed without the need for a catalyst, further enhancing their green credentials. researchgate.net

An efficient and environmentally benign pathway for the synthesis of 2-phenylquinazolin-4(3H)-ones involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol using oxygen as a green oxidant in the presence of a base, without the need for a transition-metal catalyst. researchgate.net This approach could potentially be adapted for the synthesis of this compound.

| Green Approach | Precursors | Conditions | Product | Reference |

| Water as solvent | 2-Iodobenzoic acid, Amidines | Iron catalyst, Microwave | 2-Substituted-quinazolin-4(3H)-ones | sci-hub.cat |

| Deep Eutectic Solvents (DES) | Anthranilic acids, Isothiocyanates | Choline chloride:urea, Stirring/Ultrasound/Microwave | 2-Mercaptoquinazolin-4(3H)-ones | mdpi.comnih.gov |

| Solvent- and Catalyst-Free | 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O2 (air) | 2-Phenylquinazolin-4(3H)-one | researchgate.net |

Functionalization and Derivatization of the this compound Core

The inherent reactivity of the this compound nucleus at specific positions allows for targeted chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for functionalization, primarily through alkylation and Mannich-type reactions. repec.orgnih.gov These modifications introduce a variety of substituents, significantly altering the molecule's properties.

N-Alkylation: The N-3 position can be readily alkylated using various alkyl halides in the presence of a base. repec.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the quinazolinone ring attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent allows for the introduction of diverse alkyl and substituted alkyl groups. Studies have shown that alkylation of quinazolin-4-ones with alkyl halides under classical two-phase catalysis conditions (solid phase: alkali metal carbonates; liquid phase: aprotic solvents) leads to alkylation at the 3-N-position. repec.org

Mannich Reaction: The Mannich reaction is another important method for derivatization at the N-3 position. This one-pot three-component condensation reaction involves the quinazolinone, formaldehyde, and a primary or secondary amine. niscair.res.in This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases. niscair.res.in The synthesis of new quinazolinone-based Mannich bases has been reported in good yields through a procedure involving the reaction of a hydroxy-quinazolinone with paraformaldehyde and secondary amines in ethanol. niscair.res.in

Table 1: Examples of N-3 Position Modification of Quinazolinone Cores

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Hydroxy-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one | Paraformaldehyde, secondary amines, ethanol | New quinazolinone-based Mannich bases | niscair.res.in |

| Quinazolin-4-ones | Alkyl halides, alkali metal carbonates, aprotic solvents | 3-N-alkylated quinazolin-4-ones | repec.org |

| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals, 150°C | 3-Alkylquinazolin-4-ones | nih.gov |

While direct modification of the 2-(4-chlorobenzyl) group can be challenging, structural diversification at the C-2 position is typically achieved by synthesizing analogs with different substituents starting from common precursors like anthranilic acid. nih.govmdpi.com This approach allows for the introduction of a wide array of alkyl, aryl, and heteroaryl groups at this position.

One potential strategy for modifying the existing 2-(4-chlorobenzyl) group involves the functionalization of the benzylic methylene (B1212753) group. For instance, α-halogenation of a 2-methylquinazolinone with N-bromosuccinimide (NBS) has been reported, suggesting that the benzylic protons of the 2-(4-chlorobenzyl) group could be susceptible to radical substitution. researchgate.net This would create a reactive handle for further nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Furthermore, the synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through the condensation of anthranilic acid derivatives with various reagents. For example, reacting 2-methyl-3,1-benzoxazin-4-one with different amines can yield a variety of 2-methyl-3-substituted-4(3H)-quinazolinones. nih.gov While not a direct modification of this compound, this highlights the synthetic accessibility of diverse C-2 substituents.

Table 2: Synthetic Approaches for C-2 Position Diversification of Quinazolinones

| Precursor | Reagents and Conditions | C-2 Substituted Product | Reference |

|---|---|---|---|

| Anthranilic acid | Butyryl chloride, then acetic anhydride, then amines | 2-Propyl-3-substituted-4(3H)-quinazolinones | nih.gov |

| 2-Methyl-5-nitro-anthranilic acid | Acetic anhydride, then formamide (B127407), then NBS | 2-(Bromomethyl)-6-methylquinazolin-4(3H)-one | researchgate.net |

| Anthranilic acid | Triethyl orthoacetate, then substituted anilines, then various aldehydes | (E)-2-Styryl-3-arylquinazolin-4(3H)-ones | acs.org |

The introduction of halogen atoms, such as bromine or chlorine, onto the benzene ring of the quinazolinone scaffold can significantly influence the molecule's electronic and lipophilic properties. Direct halogenation of the quinazolinone core is a common strategy to achieve this.

For instance, the atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been successfully achieved using a tertiary amine-containing β-turn peptide as a catalyst. nih.gov This method allows for the enantioselective introduction of bromine atoms onto the quinazolinone scaffold with high levels of enantioinduction. nih.gov

Additionally, the synthesis of halogenated quinazolinones can be accomplished by starting with halogenated anthranilic acid derivatives. For example, 3-(4-aminophenyl)-2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline has been prepared as a precursor for further derivatization. ekb.eg Similarly, the synthesis of tricyclic quinazolinones has been reported starting from 5-bromo- or 5-nitro-substituted anthranilic acids, which are then reacted with chloro-acyl chlorides. nih.gov

Table 3: Methods for Halogenation of the Quinazolinone Scaffold

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Arylquinazolin-4(3H)-ones | NBS, peptide catalyst | Enantioenriched bromo-3-arylquinazolin-4(3H)-ones | nih.gov |

| Substituted anthranilic acid | - | 3-(4-Aminophenyl)-2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline | ekb.eg |

| 5-Bromoanthranilic acid | 3-Chloropropionyl chloride, then acetic anhydride, then amines | Tricyclic 6-bromo-4(3H)-quinazolinone derivatives | nih.gov |

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic rings is a prominent strategy to develop new chemical entities. These hybrids can be synthesized by forming a covalent linkage between the quinazolinone core and another heterocyclic moiety.

One common approach involves the derivatization of a functional group on the quinazolinone ring to act as a linker. For example, 2-hydrazino-quinazolinone derivatives can be reacted with various electrophiles to introduce new heterocyclic rings. ekb.eg Specifically, 3-substituted-2-hydrazino-3,4-dihydro-4-quinazolinones have been used as precursors to synthesize pyrazole (B372694) and 1,2,4-triazolo[4,3-a]quinazolin-5-(4H)-one derivatives. ekb.eg

Another strategy involves the use of multicomponent reactions. A bifurcated multicomponent synthesis approach has been developed to generate polycyclic quinazolinones, demonstrating the utility of such reactions in building complex heterocyclic systems. nih.gov Furthermore, hybrids of quinazolinone with triazole have been synthesized by linking the two scaffolds through a 2-thioacetamido bridge. nih.gov

Table 4: Synthesis of Heterocyclic Hybrids from Quinazolinone Precursors

| Quinazolinone Precursor | Reagents and Conditions | Hybrid Heterocycle | Reference |

|---|---|---|---|

| 3-Substituted-2-hydrazino-3,4-dihydro-4-quinazolinone | Aromatic aldehydes or ketones | Hydrazone-linked quinazolinones | ekb.eg |

| 3-Substituted-2-hydrazino-3,4-dihydro-4-quinazolinone | Vilsmeier-Haack reagent | Pyrazole-substituted quinazolinones | ekb.eg |

| 2-Chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | 4-Methyl-4H-1,2,4-triazole-3-thiol | Triazole-quinazolinone hybrids | nih.gov |

| Ammonia, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides | Ugi-4CR followed by palladium-catalyzed annulation | Polycyclic quinazolinones | nih.gov |

Preclinical Biological Activity Spectrum of 2 4 Chlorobenzyl 4 3h Quinazolinone and Its Analogs

Anticancer Potential and Molecular Mechanisms

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, operating through diverse molecular mechanisms. nih.govresearchgate.net Research has highlighted their ability to induce cytotoxicity in various cancer cell lines, trigger cell cycle arrest and apoptosis, inhibit crucial kinase signaling pathways, and interfere with mitotic processes.

Cytotoxic Evaluation of 2-(4-chlorobenzyl)-4(3H)-quinazolinone in Cancer Cell Lines (e.g., lung, breast, prostate, colorectal, hepatocellular carcinoma)

The cytotoxic effects of this compound and its analogs have been assessed across a range of human cancer cell lines. While specific data for the parent compound is limited, numerous studies have demonstrated the potent anticancer activity of its derivatives.

One study synthesized a series of novel 2,3-disubstituted-4(3H) quinazolinone derivatives and evaluated their cytotoxic effects. For instance, a quinazolinone-thiazole hybrid, compound A3, demonstrated significant dose-dependent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, with IC50 values of 10 µM, 10 µM, and 12 µM, respectively. nih.gov Another study on new quinazolinone derivatives reported that compound 8h exhibited a notable cytotoxic effect against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

Furthermore, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of these compounds showed significantly greater cytotoxicity than the positive control, lapatinib. nih.gov For example, against the MCF-7 cell line, compound 3j had an IC50 of 0.20 ± 0.02 µM, compared to lapatinib's IC50 of 5.9 ± 0.74 µM. nih.gov Similarly, against the A2780 cell line, compound 3g displayed an IC50 of 0.14 ± 0.03 µM, while lapatinib's was 12.11 ± 1.03 µM. nih.gov

Conjugates of quinazolinone with other heterocyclic moieties have also shown promise. For example, a quinazolinone-1,3,4-oxadiazole conjugate, compound 6a, exhibited remarkable cytotoxic activity against the HeLa cell line with an IC50 value of 7.52 μM. nih.gov

| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50 Value | Source |

|---|---|---|---|---|

| Quinazolinone-Thiazole Hybrid (A3) | PC3 | Prostate | 10 µM | nih.gov |

| Quinazolinone-Thiazole Hybrid (A3) | MCF-7 | Breast | 10 µM | nih.gov |

| Quinazolinone-Thiazole Hybrid (A3) | HT-29 | Colorectal | 12 µM | nih.gov |

| Quinazolinone Derivative (8h) | SKLU-1 | Lung | 23.09 µg/mL | vnu.edu.vn |

| Quinazolinone Derivative (8h) | MCF-7 | Breast | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinone Derivative (8h) | HepG-2 | Liver | 30.19 µg/mL | vnu.edu.vn |

| Quinazolin-4(3H)-one Derivative (3j) | MCF-7 | Breast | 0.20 ± 0.02 µM | nih.gov |

| Quinazolin-4(3H)-one Derivative (3g) | A2780 | Ovarian | 0.14 ± 0.03 µM | nih.gov |

| Quinazolinone-1,3,4-oxadiazole Conjugate (6a) | HeLa | Cervical | 7.52 µM | nih.gov |

Cell Cycle Arrest and Apoptosis Induction by this compound Analogs

Analogs of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.net For example, a series of in-house synthesized quinazoline (B50416) and quinazolino-benzothiadiazine derivatives were found to induce cell cycle arrest in the G2/M phase. biorxiv.org These compounds also altered the mitochondrial membrane potential and increased the levels of caspase-9 in MCF-7 cells, indicating the induction of apoptosis. biorxiv.org

Another study found that the quinazolinone derivative 6n could induce apoptosis in the A549 lung cancer cell line in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Similarly, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally related to quinazolinones, demonstrated that the most effective derivative induced cell cycle arrest and apoptosis in the MCF-7 human breast cancer cell line. nih.gov Chalcone derivatives, which share some structural similarities with certain quinazolinone analogs, have also been reported to induce G1 and G2/M phase cell cycle arrest and stimulate apoptosis in various cancer cells. researchgate.netmdpi.com

Inhibition of Specific Kinase Targets (e.g., EGFR, VEGFR-2) by this compound Derivatives

A significant mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. mdpi.comnih.gov Notably, derivatives of 4-anilinoquinazoline (B1210976) have been widely explored as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com

A series of quinazolin-4(3H)-one derivatives demonstrated good inhibitory activity against several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and VEGFR-2. nih.govtandfonline.com Specifically, compounds 2i and 3i exhibited potent inhibitory activity against CDK2, HER2, and EGFR. nih.govtandfonline.com Molecular docking studies revealed that these compounds could act as both ATP-competitive and non-competitive inhibitors depending on the specific kinase. nih.govtandfonline.com

Another study focused on the design and synthesis of quinazolin-4-one derivatives as potential VEGFR-2 inhibitors. mdpi.com The findings indicated that certain derivatives exhibited significant potential as anticancer agents against hepatocellular carcinoma by targeting VEGFR-2. mdpi.com Furthermore, some 2-arylbenzimidazole-thioquinazolin-4(3H)-ones conjugates were found to have dual potency on BRAFV600E and CRAF, as well as multi-kinase inhibitory activity against VEGFR-2, PDGFR-β, FLT-3, and c-KIT, among others. mdpi.com

| Compound/Analog | Kinase Target | IC50 Value | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one (2i) | CDK2 | 0.173 ± 0.012 µM | tandfonline.com |

| Quinazolin-4(3H)-one (3i) | CDK2 | 0.177 ± 0.032 µM | tandfonline.com |

| Quinazolin-4(3H)-one (2i) | EGFR | 0.097 ± 0.019 µM | tandfonline.com |

| Quinazolin-4(3H)-one (3h) | EGFR | 0.128 ± 0.016 µM | tandfonline.com |

| Quinazolin-4(3H)-one (3g) | HER2 | 0.112 ± 0.016 µM | tandfonline.com |

| Quinazolin-4(3H)-one (2i) | HER2 | 0.128 ± 0.024 µM | tandfonline.com |

| Quinazoline Derivative (22a) | VEGFR-2 | 60.00 nM | mdpi.com |

| Quinazoline Derivative (22b) | VEGFR-2 | 86.36 nM | mdpi.com |

Antimitotic Activity and Tubulin Polymerization Inhibition

Certain analogs of this compound have been identified as a novel class of antimitotic agents that function by inhibiting tubulin polymerization. nih.gov A study on a series of 2-styrylquinazolin-4(3H)-ones discovered their ability to inhibit both tubulin polymerization and the growth of L1210 murine leukemia cells. nih.gov Structure-activity relationship studies indicated that the entire quinazolinone structure was essential for this activity. nih.gov These analogs were found to weakly stimulate GTP hydrolysis uncoupled from polymerization and did not significantly interfere with the binding of colchicine, vinblastine, or GTP to tubulin. nih.gov

This mechanism of action is significant as tubulin is a well-established target for anticancer drugs, and its disruption leads to mitotic arrest and subsequent cell death. nih.govmdpi.com The ability of these quinazolinone derivatives to inhibit microtubule assembly places them among a class of compounds with potential for development as anticancer therapeutics. biorxiv.org

In Vitro and In Vivo Efficacy in Non-Human Tumor Models (e.g., xenograft studies)

The anticancer potential of quinazolinone derivatives has been further validated in in vivo non-human tumor models. Several analogs of 2-styrylquinazolin-4(3H)-ones have demonstrated tumor growth inhibitory activity in the L1210 leukemia model in vivo. nih.gov The lead compound from this series, 5o, exhibited good antitumor activity against murine solid tumors as well as human tumor xenografts. nih.gov

In another study, two quinazoline analogs were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of mice with EAC. nih.gov This compound also helped restore hematological parameters towards normal in the tumor-bearing mice. nih.gov The other compound significantly reduced tumor volume and weight in the DLA model. nih.gov These findings suggest that quinazoline derivatives have promising anticancer activity in vivo with minimal toxic effects. nih.gov

Antimicrobial Properties and Mode of Action

In addition to their anticancer potential, quinazolinone derivatives have been recognized for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govfrontiersin.orgeco-vector.commdpi.com The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the quinazolinone nucleus. eco-vector.com

Several studies have reported the synthesis of novel quinazolinone derivatives with significant activity against various bacterial and fungal strains. nih.govfrontiersin.org For instance, some 2,3-disubstituted (3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against Gram-negative bacteria, and were also effective against all tested fungal strains. nih.gov Compounds with chloro or methoxy (B1213986) groups often exhibit good antimicrobial activity. nih.gov

The proposed mechanisms for the antimicrobial action of quinazolinones are varied. One of the key targets is DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com Some quinazolinone derivatives have been reported as potential DNA gyrase inhibitors, which leads to cell death and can help prevent the development of resistance. mdpi.com Other potential mechanisms include the inhibition of other crucial bacterial enzymes or disruption of the cell membrane integrity. The structural diversity of quinazolinone derivatives allows for the modulation of their antimicrobial spectrum and potency, making them a promising scaffold for the development of new antimicrobial agents. researchgate.netacs.org

Antibacterial Activity of this compound Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

The quinazolin-4(3H)-one scaffold is a significant pharmacophore in the development of new antibacterial agents. frontiersin.org Derivatives of this structure have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. eco-vector.com Research has shown that these compounds can be effective against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. eco-vector.com

Studies on various analogs reveal that the nature and position of substituents on the quinazolinone ring system play a crucial role in determining the antibacterial potency. For instance, in one study, the parent compound 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org However, modifications, such as the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore, have been shown to significantly increase antibacterial activity against a range of pathogens. frontiersin.org

A comprehensive structure-activity relationship (SAR) analysis of 77 variants of the 4(3H)-quinazolinone class showed potent activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, but generally lacked activity against Gram-negative organisms like Acinetobacter baumannii, P. aeruginosa, and Klebsiella pneumoniae. nih.govacs.org One promising compound from this analysis, designated as compound 27, displayed potent activity against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid, with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL. nih.govacs.org

Further research has explored conjugating quinazolinone derivatives with silver nanoparticles to enhance their antibacterial effects. Two such conjugates, QNZ 4-AgNPs and QNZ 6-AgNPs, showed potent bactericidal activity against E. coli K1, Streptococcus pyogenes, K. pneumoniae, Bacillus cereus, and P. aeruginosa. nih.gov

| Compound/Analog | Bacterium | Activity (MIC in µg/mL) |

| Compound 27 (a quinazolinone analog) | Staphylococcus aureus (all strains tested) | ≤0.5 |

| Quinazolinone Analog | Vancomycin-resistant Enterococcus faecalis | ≥16 (Poor activity) |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative bacteria | Superior activity among synthesized compounds |

| QNZ 4 & QNZ 6 (conjugated with AgNPs) | Escherichia coli K1, Pseudomonas aeruginosa | Enhanced bactericidal activity |

Antifungal Activity Profile Against Pathogenic Fungi (e.g., Aspergillus fumigatus, Candida albicans, Fusarium graminearum)

Quinazolinone derivatives have also been investigated for their potential as antifungal agents against a variety of pathogenic fungi. nih.gov A series of azole antifungal agents incorporating a quinazolinone nucleus demonstrated high in vitro activities against filamentous fungi. nih.gov One of the most potent compounds identified was (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), which showed excellent in vitro activity and provided significant protection in an immunocompromised rat model of disseminated aspergillosis caused by Aspergillus fumigatus. nih.gov

The N-(4-chlorobenzyl) moiety, which is structurally related to the subject compound, has been incorporated into other heterocyclic systems, yielding potent antifungal activity. One such derivative showed MIC values of 0.063–0.5 mg/mL against various Candida species, including Candida albicans, proving to be several times more effective than the standard drug fluconazole. nih.gov

Studies on other quinazolinone derivatives have shown promising fungicidal activities against various plant-pathogenic fungi, including Fusarium graminearum, Fusarium moniliforme, and Fusarium oxysporum. researchgate.net In one study, a newly synthesized pyrazol-quinazolinone compound exhibited a 62.42% inhibition rate against Fusarium oxysporum at a concentration of 300 mg/L. mdpi.com

| Compound/Analog | Fungal Species | Activity/Observation |

| UR-9825 | Aspergillus fumigatus | Excellent protection in a disseminated aspergillosis model. nih.gov |

| N-(4-chlorobenzyl) derivative 21b | Candida albicans | MIC values of 0.063–0.5 mg/mL, more effective than fluconazole. nih.gov |

| Compound 3cl (a quinazolinone derivative) | Rhizoctonia solani | 95% fungicidal activity with an EC50 of 10.6 μg/mL. researchgate.net |

| Compound 2c (a pyrazol-quinazolinone) | Fusarium oxysporum | 62.42% inhibition at 300 mg/L. mdpi.com |

Antiviral Effects of this compound Derivatives

Derivatives of the quinazolinone core structure have demonstrated a broad spectrum of antiviral activities. mdpi.com Certain di-substituted quinazolinone compounds have been found to potently inhibit the replication of Zika virus (ZIKV) by 68%–90%. nih.gov Further optimization of this scaffold led to the identification of compounds that could suppress ZIKV replication by over 99.9% at concentrations of ≥3 μM. nih.gov

In other research, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, showed significant antiviral activity against the Influenza A virus (H1N1) in vitro, with an IC50 of 23.8 μg/mL. mdpi.com Another study focused on derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) one, a close analog of the subject compound. One of these derivatives, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, was found to effectively inhibit the replication of several DNA viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and vaccinia virus. researchgate.net Additionally, some 2-aryl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds have been found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com

Mechanistic Studies of Antimicrobial Action (e.g., disruption of microbial cell integrity, enzyme inhibition)

The antimicrobial mechanism of 4(3H)-quinazolinone derivatives has been a subject of significant investigation, particularly for their antibacterial effects. A primary mechanism of action against bacteria, especially MRSA, is the inhibition of cell wall biosynthesis. nih.gov These compounds function as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. nih.gov

Specifically, certain quinazolinones have been shown to bind to an allosteric site on PBP2a, the protein responsible for methicillin (B1676495) resistance in S. aureus. nih.govacs.orgnih.gov This binding event induces a conformational change that opens the active site of the enzyme, allowing β-lactam antibiotics, which would otherwise be ineffective, to bind and inhibit the enzyme. nih.gov In addition to PBP2a, these compounds have also been shown to inhibit PBP1. acs.orgnih.gov

Another proposed mechanism for some quinoline (B57606) derivatives, which form the structural basis of quinazolinones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting and promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. eco-vector.com

Anti-inflammatory Investigations

In Vitro and In Vivo Anti-inflammatory Assays for this compound

The anti-inflammatory potential of this compound and its analogs has been evaluated using various preclinical models. The carrageenan-induced rat paw edema test, a standard in vivo model for acute inflammation, has been widely used to assess these compounds. biotech-asia.orgnih.gov In one study, a series of 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives were tested, with compound 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide (B32628) showing higher anti-inflammatory activity than the standard drug indomethacin, along with low gastric ulcerogenicity. biotech-asia.org Other synthesized derivatives also showed statistically significant anti-inflammatory effects in this model. nih.gov

Another in vivo model, LPS-induced acute lung injury in mice, was used to evaluate a quinazoline-2,4(1H,3H)-dione derivative. The compound was found to alleviate key markers of lung injury, including neutrophil infiltration, edema, and tissue lesions. nih.gov

In vitro anti-inflammatory activity has been assessed using methods such as the inhibition of protein denaturation. rasayanjournal.co.inresearchgate.net Since protein denaturation is a well-documented cause of inflammation, its prevention is a useful metric for anti-inflammatory potential. In these assays, several 3-substituted-4-(3H)quinazolinone derivatives, such as 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone, exhibited high levels of inhibition compared to standard drugs. rasayanjournal.co.in

| Assay Type | Model | Key Finding |

| In Vivo | Carrageenan-induced rat paw edema | A quinazolinone derivative showed higher activity than indomethacin. biotech-asia.org |

| In Vivo | LPS-induced acute lung injury in mice | A quinazoline derivative prevented neutrophil infiltration and tissue lesions. nih.gov |

| In Vitro | Inhibition of Bovine Serum Albumin (BSA) denaturation | 3-(4-Bromophenyl)-4-(3H)quinazolinone exhibited the highest activity among tested compounds. rasayanjournal.co.in |

Modulation of Inflammatory Pathways and Mediator Production

The anti-inflammatory effects of quinazolinone derivatives are underpinned by their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin (B15479496) synthesis. nih.gov A study on 2,3-disubstituted 4(3H)-quinazolinone derivatives identified several compounds with potent and selective COX-2 inhibitory activity. Two compounds, in particular, demonstrated strong COX-2 inhibition with IC50 values of 0.33 μM and 0.40 μM and high selectivity indices (>303.0 and >250.0, respectively), comparable to the reference drug celecoxib. nih.gov

These compounds also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. nih.gov Studies on related tetrahydroquinoline derivatives showed that they could inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα. nih.gov This suppression of NF-κB activation leads to a concentration-dependent reduction in the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govnih.gov

Furthermore, these derivatives can modulate other signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway. Inhibition of LPS-induced JNK activation has been associated with the suppression of inflammatory mediators in microglial cells. nih.gov By targeting these fundamental pathways, quinazolinone analogs effectively reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2, further contributing to their anti-inflammatory profile. nih.gov

Exploration of Other Pharmacological Activities (Preclinical)

Beyond the primary therapeutic areas often associated with quinazolinone scaffolds, preclinical research has uncovered a broad spectrum of other pharmacological activities for this compound and its analogs. These investigations highlight the versatility of the quinazolinone nucleus in interacting with various biological targets, suggesting potential applications in treating infectious diseases, neurological disorders, and conditions related to oxidative stress, as well as in agrochemical contexts.

Antimalarial and Antileishmanial Activity of Quinazolinone Derivatives

The quinazolinone scaffold is a recurring motif in natural products with antimalarial properties, such as febrifugine. longdom.org This has spurred the synthesis and evaluation of numerous quinazolinone derivatives for their potential to combat parasitic diseases like malaria and leishmaniasis. mdpi.com

Antileishmanial Activity: Research has demonstrated that 2,3-disubstituted-4(3H)-quinazolinone derivatives possess significant antileishmanial activity. nih.gov In vitro studies against Leishmania donovani, the parasite responsible for visceral leishmaniasis, have identified several potent compounds. nih.govresearchgate.net For instance, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was found to have a very promising IC₅₀ value of 0.0128 μg/ml, making it approximately 250 times more active than the standard drug miltefosine (B1683995). nih.govresearchgate.net Another analog, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, also showed potent activity with an IC₅₀ of 0.0212 µg/mL, which was about 150 times more active than miltefosine and twice as active as amphotericin B deoxycholate. nih.gov A series of new 3-aryl, 2-substituted quinazoline-4(3H)-one derivatives also showed excellent potency against L. aethiopica, with IC₅₀ values significantly better than the standard drug amphotericin B. mbimph.com

Antimalarial Activity: The 4(3H)-quinazolinone core is also a promising scaffold for developing new antimalarial agents. longdom.org In vivo studies using mice infected with Plasmodium berghei have shown that certain 2,3-disubstituted-4(3H)-quinazolinones exhibit notable activity. longdom.orgnih.gov Compounds with a 2-nitrostyryl group and a p-tolyl substituent demonstrated significant percent suppression of parasitemia. longdom.org Specifically, compounds designated as 8 and 10 in one study showed pronounced antimalarial effects with percent suppressions of 70.01% and 74.18%, respectively. nih.gov Further investigations into 2,3-dihydroquinazolinone-3-carboxamides revealed that this scaffold targets the parasite's PfATP4, an ion pump crucial for maintaining Na+ homeostasis. nih.gov Optimized analogs from this series showed potent activity against asexual parasites, blocked gametogenesis, and demonstrated oral efficacy in a mouse model of malaria. nih.gov

Preclinical Antiprotozoal Activity of Quinazolinone Analogs

| Compound Name/Series | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | IC₅₀ | 0.0128 µg/mL | nih.govresearchgate.net |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | Leishmania donovani | IC₅₀ | 0.0212 µg/mL | nih.gov |

| Compound IVd (a 3-aryl, 2-substituted quinazolinone) | L. aethiopica | IC₅₀ | 0.00110 µg/mL | mbimph.com |

| Compound 10 (a 3-aryl-2-styryl substituted-4(3H)-quinazolinone) | Plasmodium berghei (in vivo) | % Suppression | 74.18% | nih.gov |

| Compound IVa (a 3-aryl-2-styryl-4(3H)-quinazolinone) | Plasmodium berghei (in vivo) | % Suppression | 78.4% at 40 mg/kg | longdom.org |

| 2,3-dihydroquinazolinone-3-carboxamides | Plasmodium falciparum | Mechanism | PfATP4 Inhibition | nih.gov |

Assessment of Anticonvulsant Properties and Associated Receptors

The central nervous system (CNS) activity of quinazolinones is well-documented, with the sedative-hypnotic methaqualone being a notable example. nih.gov This has led to extensive investigation of the quinazolinone scaffold for anticonvulsant properties. mdma.chresearchgate.net Preclinical studies have confirmed that various derivatives exhibit considerable anticonvulsant activity in standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.netmdpi.com

The primary mechanism associated with the anticonvulsant activity of many quinazolinone derivatives involves the potentiation of GABAergic neurotransmission. researchgate.net Molecular docking and in vivo studies suggest that these compounds act as positive allosteric modulators of the GABA-A receptor, binding at or near the benzodiazepine (B76468) binding site. nih.govmdpi.com This interaction enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability and seizure suppression. nih.gov The anticonvulsant effect of some derivatives was shown to be reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor, further supporting this mechanism of action. mdpi.com

Structure-activity relationship studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for activity. nih.govmdma.ch For example, compounds 6l and 8i , which possess 3-o-tolyl and 3-o-chlorophenyl groups respectively, showed good protection against both MES- and scMet-induced seizures with relatively low neurotoxicity. mdma.ch Another study on novel fluorinated quinazolines identified compounds 5b , 5c , and 5d as having high anticonvulsant activity and strong binding affinity for the GABA-A receptor. nih.govresearchgate.net

Preclinical Anticonvulsant Activity of Quinazolinone Analogs

| Compound Name/Series | Test Model | Activity Metric | Result | Associated Receptor | Reference |

|---|---|---|---|---|---|

| Compound 5b (N-(4-Chlorobenzyl)-6-fluoroquinazoline-4-amine) | scPTZ | ED₅₀ | 152 mg/kg | GABA-A | mdpi.com |

| Compound 5d | scPTZ | ED₅₀ | 140 mg/kg | GABA-A | mdpi.com |

| Compound 6l (2-Substituted 3-o-tolyl-4(3H)-quinazolinone) | MES & scMet | Protective Activity | Good | Not specified | mdma.ch |

| Compound 8i (2-Substituted 3-o-chlorophenyl-4(3H)-quinazolinone) | MES & scMet | Protective Activity | Good | Not specified | mdma.ch |

| Compound A-1 (a 3-amino 2-phenyl quinazolinone) | MES | Protective Activity | Highest in series | Not specified | researchgate.net |

Evaluation of Antioxidant Capacity

Oxidative stress is implicated in numerous pathological conditions, making the development of antioxidant compounds a key area of research. Several studies have evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using various in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity). nih.govcabidigitallibrary.org

The antioxidant activity of these derivatives is highly dependent on their substitution pattern, particularly on the 2-phenyl ring. cabidigitallibrary.orgresearchgate.net For a 2-phenylquinazolin-4(3H)-one derivative to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is generally required. cabidigitallibrary.orgresearchgate.net The activity is further enhanced by the presence of a second hydroxyl group or a methoxy substituent, especially when positioned ortho or para to the first hydroxyl group. cabidigitallibrary.org

Structure-Activity Relationship for Antioxidant Quinazolinones

| Structural Feature on 2-Phenyl Ring | Effect on Antioxidant Activity | Reference |

|---|---|---|

| No hydroxyl groups | Low to no activity | cabidigitallibrary.orgresearchgate.net |

| One hydroxyl group + methoxy group | Active | cabidigitallibrary.org |

| Two hydroxyl groups (ortho or para) | Increased activity | cabidigitallibrary.org |

| Two hydroxyl groups (ortho position) | Potent antioxidant with metal-chelating properties | nih.govresearchgate.net |

| Three hydroxyl groups (pyrogallol moiety) | High antioxidant activity | nih.gov |

Insecticidal and Agrochemical Applications

The quinazolinone scaffold has also found significant applications in agrochemistry, serving as the basis for various pesticides. researchgate.netmdpi.com The discovery of new pesticides is crucial for sustainable agriculture, and quinazoline derivatives have shown promise as insecticides and fungicides. researchgate.netmdpi.com

One notable example is fenazaquin (B1672487), a quinazoline-based acaricide/insecticide that functions as an inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. nih.gov This mode of action disrupts cellular respiration in target pests. Researchers have designed and synthesized analogs of fenazaquin as candidate photoaffinity probes to further study this target site. nih.gov

Other quinazolinone analogs have been developed to target different biological pathways in insects. For instance, a series of 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives were found to act on insect γ-aminobutyric acid (GABA) receptors. researchgate.net Compounds from this series displayed potent insecticidal activity against the diamondback moth (Plutella xylostella), with LC₅₀ values superior to commercial insecticides like fipronil. researchgate.net Additionally, triazolo-quinazolinone derivatives have been identified as potent inhibitors of insect chitinase, an enzyme essential for molting. acs.org These compounds effectively inhibited the growth and development of Ostrinia nubilalis larvae, demonstrating their potential as insect growth regulators. acs.org

Agrochemical Applications of Quinazolinone Analogs

| Compound Class/Example | Target Pest | Mechanism of Action | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Fenazaquin | Mites, Insects | NADH:ubiquinone oxidoreductase inhibitor | IC₅₀ | 3-4 nM | nih.gov |

| Compound 12 (a 4,5-dihydropyrazolo[1,5-a]quinazoline) | Plutella xylostella | GABA receptor modulator | LC₅₀ | 0.97 mg/L | researchgate.net |

| TQ19 (a triazolo-quinazolinone) | Ostrinia furnacalis (enzyme) | Chitinase (OfChi-h) inhibitor | Kᵢ | 0.33 μM | acs.org |

Structure Activity Relationship Sar Studies of 2 4 Chlorobenzyl 4 3h Quinazolinone Analogs

Correlating Substituent Variations on the Quinazolinone Core with Biological Activity

For instance, the introduction of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity. researchgate.net Similarly, the presence of electron-rich substituents or halogens at the 6-position can promote anti-cancer and anti-microbial activities. researchgate.net The nature and position of substituents on the benzene (B151609) ring of the quinazolinone core can thus be strategically varied to modulate the biological activity of the resulting analogs.

| Position on Quinazolinone Core | Type of Substituent | Effect on Biological Activity |

| 6 and 8 | Halogen (e.g., Iodine) | Significantly improved antibacterial activity. researchgate.net |

| 6 | Halogens or electron-rich groups | Promotes anti-cancer and anti-microbial activities. researchgate.net |

| 7 | Chlorine | Favors anticonvulsant activity. nih.gov |

Impact of Modifications at the C-2 Position on Potency and Selectivity

The C-2 position of the 4(3H)-quinazolinone core is a critical site for structural modification, with the nature of the substituent at this position profoundly influencing the potency and selectivity of the compound. A wide array of moieties, including aryl, heteroaryl, and alkyl groups, have been introduced at this position, leading to analogs with diverse pharmacological profiles.

The introduction of different heterocyclic moieties at the C-2 position has been a successful strategy to enhance the biological activity of quinazolinone derivatives. For instance, the incorporation of a pyrazolyl moiety at the C-2 position has yielded compounds with significant antimicrobial activity. researchgate.net Furthermore, substitutions at the C-2 position can also be leveraged to improve the physicochemical properties of the compounds, such as solubility, without compromising their biological activity. researchgate.net This is particularly important for drug development, as enhanced solubility can lead to improved bioavailability.

| C-2 Substituent | Resulting Biological Activity | Reference |

| Pyrazolyl moiety | Significant antimicrobial activity | researchgate.net |

| Substituted Phenyl or Naphthyl ring | Antiproliferative activity | nih.gov |

| 2-amino phenyl | Increased anticonvulsant activity | nih.gov |

Role of N-3 Substitution in Modulating Pharmacological Profiles

The N-3 position of the 4(3H)-quinazolinone ring is another key site for chemical modification that significantly impacts the pharmacological profile of the resulting analogs. The introduction of various substituents at this position can alter the electronic environment and lipophilicity of the molecule, thereby influencing its interaction with biological targets. chemrxiv.org

| N-3 Substituent | Effect on Pharmacological Profile | Reference |

| Heterocyclic moieties | Can increase biological activity | nih.gov |

| 1,3,4-Thiadiazole ring | Explored for non-covalent inhibitors | nih.gov |

| 2-amino phenyl | Increased anticonvulsant activity | nih.gov |

Significance of the 4-chlorobenzyl Moiety for Receptor/Enzyme Interactions

The 4-chlorobenzyl group at the C-2 position of the quinazolinone core plays a pivotal role in the interaction of the molecule with its biological targets. This moiety contributes to the binding affinity and selectivity of the compound through a combination of hydrophobic interactions and, potentially, halogen bonding.

The benzyl (B1604629) group itself provides a significant hydrophobic surface that can engage in favorable van der Waals interactions with hydrophobic pockets within the active site of a target protein or enzyme. iupac.orgresearchgate.net Such hydrophobic interactions are a major driving force for ligand-protein binding and can significantly enhance the affinity of the compound for its target. nih.govnih.gov

The presence of the chlorine atom at the para-position of the benzyl ring introduces an additional layer of complexity and potential for specific interactions. The chlorine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. researchgate.netnih.gov This type of interaction is increasingly recognized as an important contributor to ligand-protein binding affinity and selectivity in drug design. researchgate.net The chloro substituent can also influence the electronic properties of the benzyl ring, which in turn can affect its interaction with the target. msu.edulibretexts.org

Development of SAR Models for 2-(4-chlorobenzyl)-4(3H)-quinazolinone Optimizations

To further guide the optimization of this compound and its analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools. These in silico approaches allow for the development of predictive models that correlate the structural features of the compounds with their biological activities.

3D-QSAR studies, for example, can provide a three-dimensional representation of the steric and electronic requirements for optimal activity, highlighting regions of the molecule where modifications are likely to be beneficial or detrimental. wikipedia.org Molecular docking simulations can predict the binding mode of the quinazolinone derivatives within the active site of a target protein, providing insights into the key interactions that govern binding affinity. nih.govjournalgrid.com These computational models, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design of new, more potent, and selective analogs of this compound.

Computational Chemistry and Molecular Modeling for 2 4 Chlorobenzyl 4 3h Quinazolinone

Molecular Docking Investigations of 2-(4-chlorobenzyl)-4(3H)-quinazolinone with Biological Targets (e.g., Penicillin-Binding Protein, Kinases, Lm-PTR1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For this compound and its analogs, docking studies have explored interactions with a range of important biological targets.

Penicillin-Binding Protein (PBP): The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the discovery of novel antibacterial agents. nih.gov Penicillin-binding proteins are crucial enzymes in bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics. nih.gov Resistance in MRSA is often mediated by PBP2a, an enzyme that has a low affinity for most β-lactams. nih.gov

In silico screening of large compound libraries against the PBP2a active site led to the discovery of the 4(3H)-quinazolinone core as a novel, non-β-lactam inhibitor. nih.gov Docking studies revealed that these compounds, including analogs of this compound, can bind to both the active site and an allosteric site of PBP2a. nih.gov This dual-binding mechanism is noteworthy as it mimics the action of advanced cephalosporins like ceftaroline. nih.gov The binding at the allosteric site induces a conformational change that opens the active site, making it more susceptible to inhibition. nih.gov

Kinases: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. nih.govnih.gov Several quinazolinone-based molecules, such as gefitinib (B1684475) and erlotinib, are approved kinase inhibitors. nih.govresearchgate.net

Molecular docking studies have been performed to investigate the interaction of quinazolinone derivatives with various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.orgnih.gov For EGFR, docking analyses have shown that quinazolinone derivatives can act as ATP-competitive type-I inhibitors, forming hydrogen bonds with key residues like Met793 and Thr790 in the active site. nih.gov In the case of CDK2, derivatives have been shown to act as type-II inhibitors, interacting with residues such as Asp86 and Leu83. nih.gov These studies highlight the versatility of the quinazolinone scaffold in targeting different kinase conformations.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| PBP2a | Lys406, Lys597, Ser598 | Hydrogen Bonding | researchgate.net |

| EGFR | Met793, Thr790, Lys745 | Hydrogen Bonding, Pi-cation | nih.gov |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |

| CDK2 | Leu83, Asp86, Gln131 | Hydrogen Bonding, van der Waals | nih.gov |

| Lm-PTR1 | Arg17, Ser111, Tyr194 | Hydrogen Bonding, Hydrophobic | mdpi.com |

Leishmania major Pteridine (B1203161) Reductase 1 (Lm-PTR1): Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. nih.gov The enzyme pteridine reductase 1 (PTR1) is essential for the parasite's survival as it provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common anticancer and antimicrobial target. mdpi.comnih.gov This makes PTR1 an attractive target for the development of new anti-leishmanial drugs. nih.gov Molecular docking has been utilized to screen for and evaluate potential inhibitors of L. major PTR1 (Lm-PTR1). mdpi.comnih.gov Studies have identified key residues within the active site, such as the triad (B1167595) Asp181-Tyr194-Lys198, that are crucial for catalysis and inhibitor binding. mdpi.com Docking of various heterocyclic compounds, including those with scaffolds similar to quinazolinones, has revealed the importance of hydrogen bonding and hydrophobic interactions with these and other residues like Arg17 and Ser111 for effective inhibition. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel this compound Derivatives

Pharmacophore modeling is a powerful computational approach used in the early stages of drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.com

This technique is particularly useful for virtual screening, where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model and are therefore likely to be active. dovepress.com For the 4(3H)-quinazolinone scaffold, pharmacophore models have been developed based on known active compounds or the structure of the target's binding site. nih.govijpscr.info

For instance, a pharmacophore model for soluble epoxide hydrolase (sEH) inhibitors was used to design novel quinazolinone derivatives. ijpscr.info This model specified an amide group as a primary pharmacophore feature and the quinazolinone ring as a secondary feature, separated by a specific distance. ijpscr.info Similarly, pharmacophore queries have been generated from the structures of known inhibitors co-crystallized with Lm-PTR1 to screen natural product databases for new potential leads. nih.gov These models serve as 3D search queries to filter vast chemical libraries, significantly narrowing down the number of compounds for experimental testing.

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Conformations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for a more detailed understanding of the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding. researchgate.net

In Silico Predictions of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process is crucial to identify compounds with a higher probability of success. nih.gov Various computational models and online tools are available to predict these properties based on the chemical structure of a molecule. actascientific.com

For 4(3H)-quinazolinone derivatives, in silico ADMET profiling has been performed to assess their drug-likeness. actascientific.comresearchgate.netnih.gov These studies typically evaluate parameters related to Lipinski's "rule of five," which predicts oral bioavailability, as well as properties like gastrointestinal absorption, blood-brain barrier penetration, skin permeability, and potential inhibition of cytochrome P450 enzymes. actascientific.comnih.gov For example, studies have shown that many 2,3-disubstituted quinazolin-4-one analogs are predicted to have high gastrointestinal absorption and good oral bioavailability. actascientific.comresearchgate.net However, some predictions also indicate potential for hepatotoxicity or mutagenicity, highlighting areas for chemical modification to improve the safety profile. actascientific.com

| ADMET Property | Predicted Outcome for Quinazolinone Analogs | Significance | Reference |

| Oral Bioavailability | Generally good; follows Lipinski's rule of five | Indicates potential for oral administration | researchgate.net |

| Gastrointestinal (GI) Absorption | High | Efficient absorption from the gut | actascientific.com |

| Blood-Brain Barrier (BBB) Penetration | Variable | Important for CNS-targeting drugs | actascientific.com |

| CYP450 Inhibition | Potential inhibition of certain isoforms (e.g., CYP1A, CYP2D6) | Risk of drug-drug interactions | actascientific.com |

| Hepatotoxicity | Some analogs predicted to be hepatotoxic | Potential for liver damage | actascientific.com |

| Mutagenicity | Some analogs predicted to be mutagenic | Potential to cause genetic mutations | actascientific.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ijnrd.org By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govijpsr.com

Both 2D- and 3D-QSAR studies have been conducted on various series of 4(3H)-quinazolinone derivatives. nih.govnih.govrsc.orgunar.ac.id In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D aligned structures of the molecules to derive steric and electrostatic field descriptors. unar.ac.idresearchgate.net

For instance, QSAR studies on 4(3H)-quinazolinone derivatives as tyrosine kinase inhibitors have been performed using multiple linear regression to build models that predict inhibitory activity. nih.gov 3D-QSAR studies on quinazolinone analogs as EGFR inhibitors have identified the importance of steric and electrostatic fields at different positions of the scaffold for biological activity. unar.ac.idresearchgate.net The contour maps generated from these models provide a visual guide, indicating where bulky groups or electropositive/negative groups would be favorable or unfavorable for activity, thereby directing rational drug design efforts. nih.govresearchgate.net

Future Research Directions and Unaddressed Gaps for 2 4 Chlorobenzyl 4 3h Quinazolinone

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing 4(3H)-quinazolinones are established, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 2-(4-chlorobenzyl)-4(3H)-quinazolinone and its analogs. Current multi-step syntheses can be time-consuming and may produce significant waste. nih.gov Modern synthetic methodologies could offer substantial improvements.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various quinazolinone derivatives. researchgate.net Applying microwave irradiation to the condensation reactions involved in forming the quinazolinone ring could drastically reduce synthesis time.

Ionic Liquids as Green Catalysts: Ionic liquids have been successfully used as reusable catalysts and solvents in the synthesis of other quinazolinones, offering an eco-friendly alternative to conventional volatile organic solvents. openmedicinalchemistryjournal.com Research into their application for this specific compound is warranted.

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. openmedicinalchemistryjournal.com Designing an MCR strategy for this compound could streamline its production significantly.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Optimization of power, temperature, and reaction duration. |

| Ionic Liquid-Promoted Synthesis | Environmentally friendly ("green"), catalyst reusability, potentially higher yields. openmedicinalchemistryjournal.com | Screening of different ionic liquids for catalytic efficiency. |

| Multi-Component Reactions (MCRs) | High atom economy, reduced number of synthetic and purification steps, operational simplicity. openmedicinalchemistryjournal.com | Design of a one-pot reaction involving anthranilamide, an appropriate aldehyde, and other necessary reagents. |

In-Depth Elucidation of Mechanisms of Action at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of action for this compound remain largely uncharacterized. A significant research gap exists in identifying its specific biological targets. For instance, a similar 4(3H)-quinazolinone lead compound was identified as an antibacterial agent that inhibits Penicillin-Binding Proteins (PBPs), including PBP1 and the allosteric site of PBP2a in MRSA. acs.orgresearchgate.net It is crucial to determine if this compound shares this mechanism or interacts with other targets.

Future investigations should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets.